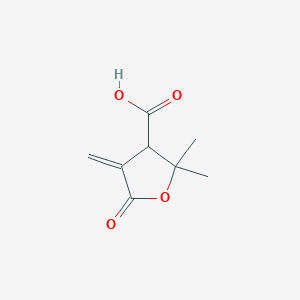
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H22O4. It is a tetrahydrofuranone derivative, characterized by the presence of a carboxylic acid group, a methylidene group, and an oxo group. This compound is known for its role as a fatty acid synthase (FAS) inhibitor, making it significant in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid typically involves the reaction of Meldrum’s acid with appropriate reagents. One common method is the reaction between Meldrum’s acid and a carboxylic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or isopropenyl chloroformate (IPCF) in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, substituted tetrahydrofuranones, and various oxo compounds.
Scientific Research Applications
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a fatty acid synthase (FAS) inhibitor, making it useful in studying metabolic pathways.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting fatty acid synthase (FAS). It binds irreversibly to the enzyme, preventing the synthesis of fatty acids. This inhibition leads to reduced lipid accumulation, which is beneficial in conditions like obesity and cancer .
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid: Another FAS inhibitor with a similar structure but different alkyl chain length.
2-Oxooxolane-3-carboxylic acid: A simpler oxolane derivative with similar reactivity but lacking the methylidene and dimethyl groups.
Uniqueness
2,2-Dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid is unique due to its specific structural features, which confer distinct inhibitory properties on FAS. Its combination of a methylidene group and a carboxylic acid group makes it particularly effective in binding to the enzyme and exerting its biological effects.
Properties
CAS No. |
58785-72-1 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylidene-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-5(6(9)10)8(2,3)12-7(4)11/h5H,1H2,2-3H3,(H,9,10) |
InChI Key |
YNJPZODXANZICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(=C)C(=O)O1)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


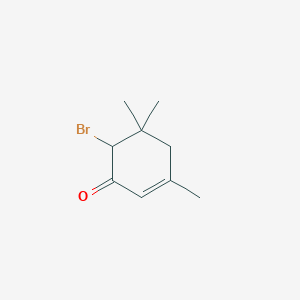

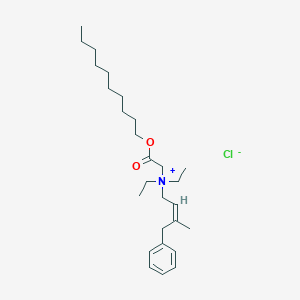
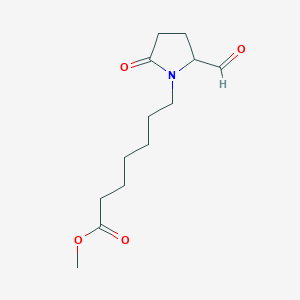

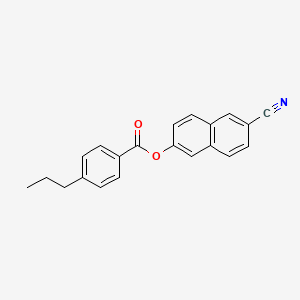
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
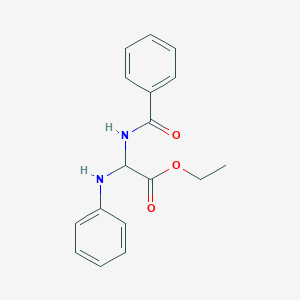


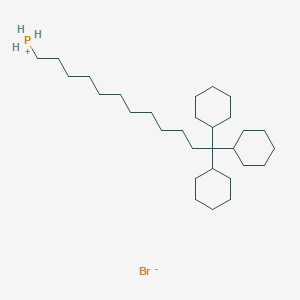
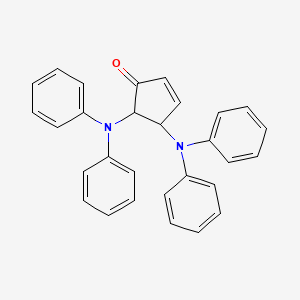
![2,4-Dichloro-1-{[3-(chloromethyl)phenoxy]methyl}benzene](/img/structure/B14613209.png)
![N-Benzyl-N-ethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline](/img/structure/B14613214.png)
